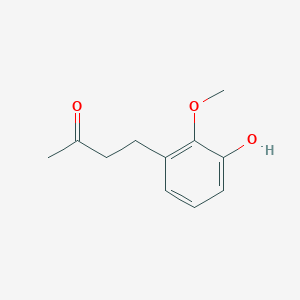

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one

Description

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one is a phenolic ketone featuring a hydroxyl group at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a butan-2-one backbone. Key analogs include zingerone, 4-(phenylsulfanyl)butan-2-one, and 4-(4-hydroxyphenyl)butan-2-one, each demonstrating unique physicochemical and biological properties .

Properties

IUPAC Name |

4-(3-hydroxy-2-methoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXSRMPMBKJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C(C(=CC=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-hydroxy-2-methoxybenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch reactors. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols.

Substitution: Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

4-(3-Hydroxy-2-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

Mechanism of Action

The mechanism by which 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring play a crucial role in its biological activity, as they can form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical behavior of these compounds is highly dependent on substituent positions and electronic effects. Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one and Analogs

Antioxidant Properties

- Zingerone: Demonstrates moderate superoxide anion scavenging (23% inhibition at unspecified concentrations), attributed to its phenolic hydroxyl group .

- 4-(Phenylsulfanyl)butan-2-one: Exhibits stronger melanogenesis inhibition (vs. arbutin and 1-phenyl-2-thiourea) by suppressing tyrosinase activity and melanosome maturation .

Tyrosinase Inhibition

Physicochemical Properties

Solubility and Purification :

- Analogs like 4-(3-nitrophenyl)butan-2-one and 4-(1-benzothien-2-yl)butan-2-one are purified via solvent systems (e.g., ethyl acetate/hexane), indicating polarities influenced by substituents .

- 4-(4-Hydroxyphenyl)butan-2-one is regulated for solubility in cosmetic formulations, with safety thresholds set by IFRA .

Thermal Properties :

- Polymeric derivatives (e.g., poly(4-(4-methacryloyloxyphenyl)butan-2-one)) exhibit glass transition temperatures (Tg) of 70–83°C, highlighting backbone rigidity from aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.